molecular formula C26H24N6O2 B14011893 Bitpa CAS No. 3602-01-5

Bitpa

Cat. No.: B14011893
CAS No.: 3602-01-5
M. Wt: 452.5 g/mol
InChI Key: YMKGYWQAKWKNTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bitpa involves the preparation of poly[4,4’-(2-(4-((4-hexylphenyl)(phenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-bis(4-butylphenyl)aniline)] (PFTPA-biTPA). This compound is synthesized through a series of reactions involving fluorene and arylamine-based photo-crosslinkable polymers .

Industrial Production Methods

In industrial settings, the production of this compound involves solution-processable techniques like spin-coating, roll-to-roll printing, and ink-jet printing. These methods are cost-effective and suitable for large-scale manufacturing, particularly for flexible displays .

Chemical Reactions Analysis

Types of Reactions

Bitpa undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include chloroform, bis(4-azido-2,3,5,6-tetrafluorobenzoate), and various halogenated compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives of the original compound, which exhibit enhanced properties for specific applications, such as improved hole transport and solvent resistance .

Scientific Research Applications

Bitpa has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bitpa is unique compared to other similar compounds due to its enhanced hole transport properties and solvent resistance. Similar compounds include:

    Poly(3,4-ethylenedioxythiophene) (PEDOT): Commonly used as a hole transport layer but lacks the solvent resistance of this compound.

    Poly(9-vinylcarbazole) (PVK): Another hole transport material with different electronic properties.

    Poly(4-butylphenyl)aniline (PBA): Similar in structure but with different functional properties.

This compound stands out due to its superior performance in OLEDs and PeLEDs, making it a valuable compound in the field of organic electronics .

Properties

CAS No.

3602-01-5

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34)

InChI Key

YMKGYWQAKWKNTM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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